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RHO2 protein, Saccharomyces - 107898-35-1

RHO2 protein, Saccharomyces

Catalog Number: EVT-1509521
CAS Number: 107898-35-1
Molecular Formula: C6H4ClNO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of RHO2 involves transcription from its corresponding gene followed by translation into a protein. The process begins with the transcription of the RHO2 gene into messenger RNA, which is then translated by ribosomes into the RHO2 protein. Techniques such as polymerase chain reaction (PCR) and yeast two-hybrid assays are commonly employed to study gene expression and protein interactions. For example, site-directed mutagenesis can be used to create specific mutations in the RHO2 gene to analyze the effects on protein function .

Molecular Structure Analysis

Structure and Data

The RHO2 protein consists of approximately 200 amino acids and has a molecular weight of about 22 kDa. It features a GTPase domain that is responsible for its enzymatic activity, specifically GTP binding and hydrolysis. Structural studies have shown that RHO2 has a similar fold to other GTPases, characterized by a central beta-sheet surrounded by alpha-helices. Specific residues within the GTPase domain are critical for its activity, including those involved in nucleotide binding and hydrolysis .

Chemical Reactions Analysis

Reactions and Technical Details

RHO2 participates in several biochemical reactions related to GTP hydrolysis. The primary reaction can be summarized as follows:

GTPRHO2GDP+Pi\text{GTP}\xrightarrow{\text{RHO2}}\text{GDP}+\text{P}_i

This reaction is crucial for the regulation of downstream signaling pathways that control actin filament organization and cell polarity. The activity of RHO2 is regulated by guanine nucleotide exchange factors (GEFs) that promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs) that enhance GTP hydrolysis .

Mechanism of Action

Process and Data

The mechanism of action of RHO2 involves its role as a molecular switch within signaling pathways. When bound to GTP, RHO2 is active and can interact with various downstream effectors that modulate actin dynamics. Upon hydrolysis of GTP to GDP, RHO2 becomes inactive. This cycle of activation and deactivation allows RHO2 to regulate processes such as cell growth, shape maintenance, and division effectively. Studies have shown that mutations in RHO2 can lead to defects in cell morphology and growth patterns .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RHO2 exhibits several notable physical properties:

  • Molecular Weight: Approximately 22 kDa
  • Isoelectric Point: Typically around 5.5-6.0
  • Stability: The protein is stable under physiological conditions but may denature under extreme pH or temperature.

Chemically, RHO2 interacts with various ligands, primarily GTP and GDP, and undergoes conformational changes upon nucleotide binding that are essential for its function .

Applications

Scientific Uses

RHO2 has significant applications in scientific research, particularly in studies related to cell biology, molecular genetics, and biochemistry. Its role in actin cytoskeleton organization makes it a valuable model for understanding cellular processes such as migration, division, and morphogenesis. Additionally, due to its involvement in signaling pathways similar to those found in higher organisms, studying RHO2 can provide insights into cancer biology and potential therapeutic targets .

Introduction to the RHO2 Protein in *Saccharomyces cerevisiae*

Historical Discovery and Nomenclature of RHO2

RHO2 (Systematic name: YNL090W) was identified in the early 1990s during sequencing and functional annotation of the S. cerevisiae genome. The nomenclature follows the convention for Rho GTPases:

  • "RHO" denotes its homology to the Ras-related Rho subfamily.
  • "2" distinguishes it from the first Rho GTPase characterized in yeast, RHO1 [1] [8].

Initial studies revealed that RHO2 overexpression was lethal, suggesting a potent regulatory role. Genetic screens identified RHO2 as a suppressor of the tor2 mutation, which disrupts actin organization. This implicated RHO2 in cytoskeletal regulation via the TOR2 signaling pathway [8]. Unlike mammalian Rho GTPases, which were first isolated from vertebrate tissues, RHO2’s discovery emerged from yeast genetics, highlighting S. cerevisiae as a model for conserved eukaryotic signaling mechanisms [3].

Phylogenetic Classification within the Rho GTPase Family

RHO2 belongs to the Rho/Rac branch of the Ras superfamily, which arose early in eukaryotic evolution. Key phylogenetic insights include:

  • Evolutionary Origin: Rho GTPases diverged from a common ancestor shared with Rac proteins. The Rho subfamily (including RHO1 and RHO2) emerged before Coelomates, predating vertebrate-specific expansions (e.g., Rnd, RhoH) [2] [10].
  • Fungal Specificity: RHO2 is conserved across fungi (e.g., Schizosaccharomyces pombe, Ustilago maydis) but absent in plants and animals. It shares 55–60% amino acid identity with human RhoA/C but lacks homologs in higher eukaryotes [6] [10].
  • Subfamily Structure: Among 20 mammalian Rho GTPases, RHO2 clusters within the "Rho" subfamily (RhoA/B/C) due to its sequence homology and effector interactions. However, yeast retains only two canonical Rho GTPases (RHO1 and RHO2), simplifying functional studies [4] [5].

Table 1: Phylogenetic Classification of Select Rho GTPases

SubfamilyRepresentative MembersOrganismsKey Functions
RhoRHO1, RHO2Fungi (e.g., S. cerevisiae)Cell wall integrity, actin organization
RhoARHOA, RHOB, RHOCVertebratesStress fiber formation, cytokinesis
RacRAC1–3, RHOGVertebrates, Plants (ROPs)Lamellipodia formation, ROS production
Cdc42CDC42, RHOQAll eukaryotesFilopodia assembly, cell polarity
RndRND1–3VertebratesStress fiber dissolution

Structural and Functional Overview of Small GTPases in Yeast

Molecular Architecture

RHO2 conforms to the conserved small GTPase structure:

  • G Domain: Contains five motifs (G1–G5) for GTP/GDP binding and hydrolysis. Switch I (residues 30–40) and Switch II (residues 60–76) change conformation during activation [4] [6].
  • C-Terminal Hypervariable Region (HVR): Terminates in a CAAX motif (Cysteine-aliphatic-aliphatic-any residue). Post-translational prenylation (geranylgeranylation) here anchors RHO2 to membranes [4] [7].
  • Insert Helix: A 13-residue loop (positions 124–136) unique to Rho GTPases mediates effector binding. In RHO2, this region activates protein kinase C homologs like Pck2 [6] [8].

Table 2: Biophysical and Functional Properties of RHO2

PropertyValue/FeatureSignificance
Length192 amino acidsStandard for Rho GTPases
Molecular Weight21.5 kDaFacilitates rapid diffusion
Isoelectric Point5.14Influences protein interactions
GTPase Cycle RegulatorsGEFs (Rom2), GAPs (Sac7), GDIsControl activation/inactivation
Abundance3,141 ± 590 molecules/cellNon-essential but influential

Functional Mechanisms

  • Activation: Guanine nucleotide exchange factors (GEFs, e.g., Rom2) catalyze GDP-to-GTP exchange. Rom2 binds RHO2 via its Dbl homology (DH) domain, linking it to TOR2-mediated signaling [8].
  • Inactivation: GTPase-activating proteins (GAPs, e.g., Sac7) enhance intrinsic GTP hydrolysis. Sac7 suppresses tor2 mutations by dampening RHO2 activity [8].
  • Effector Pathways:
  • Cell Wall Synthesis: RHO2 activates Pck2, which regulates α-glucan synthase (Mok1). This maintains cell wall integrity under stress [6].
  • Cytoskeleton: Modulates actin polarization and microtubule stability. rho2Δ mutants show aberrant bud emergence and compromised response to osmotic stress [1] [5].

Unique Regulatory Features in Yeast

Unlike mammalian Rho GTPases, RHO2 lacks redundancy with RHO1. While RHO1 is essential for β-glucan synthesis, RHO2 fine-tunes morphogenesis via parallel pathways. Its non-essentiality enables genetic dissection of Rho-specific functions in a minimal system [1] [8].

Properties

CAS Number

107898-35-1

Product Name

RHO2 protein, Saccharomyces

Molecular Formula

C6H4ClNO

Synonyms

RHO2 protein, Saccharomyces

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